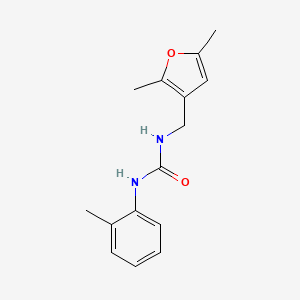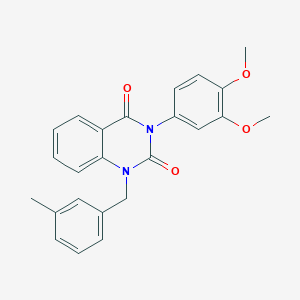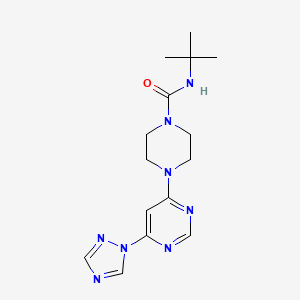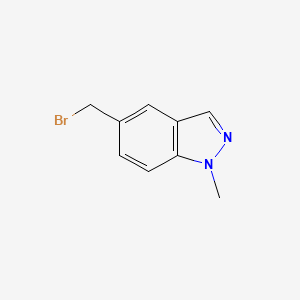
2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical entity that belongs to the class of benzamides, which are known for their diverse biological activities. The structure of this compound suggests that it may have interesting intermolecular interactions and potential pharmacological properties, as indicated by the related compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds with similar structures to the one have been synthesized in good yields and characterized spectroscopically . These compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, are synthesized using methods that could potentially be adapted for the synthesis of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These findings provide insights into the possible molecular structure and intermolecular interactions that could be expected for the compound .
Chemical Reactions Analysis
While the specific chemical reactions of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide are not detailed in the provided papers, related compounds have been shown to undergo reactions characteristic of their functional groups. For instance, azido derivatives can react with amines to afford formamidines, which can further hydrolyze to formamides . These types of reactions could be relevant to the compound , given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been extensively studied. For example, different polymorphs of a benzamide derivative were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing differences in stability and vibrational properties . Additionally, quantum mechanical and spectroscopic investigations have provided insights into the electronic, NMR, and vibrational properties of similar pyrazoline derivatives . These studies suggest that the compound may exhibit distinct physical and chemical properties that could be elucidated through similar analytical techniques.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives, including compounds structurally similar to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown moderate to good binding energies toward GlcN-6-P synthase, indicating potential applications in drug development for targeting specific enzymes (Flefel et al., 2018).
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, has been conducted, providing a foundation for the creation of new materials with potential applications in various fields, including pharmaceuticals and materials science (Mohareb et al., 2004).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been synthesized and tested in vitro for their anti-influenza A virus activities. Some compounds demonstrated significant antiviral activities, offering a new route for the development of antiviral drugs (Hebishy et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of the compound's potential in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antimicrobial Evaluation
New thienopyrimidine derivatives have been synthesized and their antimicrobial activities evaluated. This research highlights the potential use of compounds structurally related to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in developing new antimicrobial agents (Bhuiyan et al., 2006).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-11-17(14-5-4-8-20-12-14)22-23(13)10-9-21-18(24)15-6-2-3-7-16(15)19/h2-8,11-12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPMBCUOBYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)




![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)





![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)
